2-Bromobenzene-1,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromobenzene-1,4-diamine-like compounds involves strategic functionalization of benzene derivatives through reactions like the Schiemann reaction and bromination. For instance, 1-bromo-2,4-difluorobenzene was synthesized from m-phenylene diamine using these methods, achieving high yield and purity (Z. He-ping, 2005). Such processes highlight the significance of choosing appropriate reaction conditions to obtain the desired bromobenzene derivatives efficiently.
Molecular Structure Analysis
The molecular structure of 2-Bromobenzene-1,4-diamine and related compounds is characterized by spectroscopic techniques like IR and NMR spectrometry, which confirm the structural integrity and purity of the synthesized products (Jiaming Xuan et al., 2010). These analytical methods are crucial for understanding the compound's molecular framework, providing insights into its reactivity and interactions.
Chemical Reactions and Properties
2-Bromobenzene-1,4-diamine participates in various chemical reactions, such as nitration, diazotization, and bromination, leading to a wide array of functionalized benzene derivatives. These reactions are influenced by factors like raw material rates, reaction time, and temperature, underlining the importance of optimized synthetic conditions for desired outcomes (Guo Zhi-an, 2009).
Scientific Research Applications
Synthesis and Structural Analysis:
- A technological study on the synthesis of related bromobenzenes, highlighting economical methods for synthesizing these compounds with high yield and purity (Z. He-ping, 2005).
- Computational studies on dibromobenzenes, including 1,4-Br2C6H4, provided insights into their molecular structures, molecular orbitals, and UV-vis spectra (Tsang-Hsiu Wang et al., 2013).
Chemical Reactivity and Applications:
- Research on the chemoselectivity of palladium-mediated reactions of bromobenzene with various heterocyclic diamines, important for understanding its reactivity in different chemical processes (Noemi Cabello-Sanchez et al., 2007).
- Investigation into the hepatotoxicity of brominated benzenes, including bromobenzene, which is crucial for evaluating the safety and environmental impact of these compounds (J. Szymańska, 1997).
Advanced Material Applications:
- The use of bromobenzene derivatives in the development of redox-active electrolytes for supercapacitor applications, demonstrating its potential in energy storage technologies (E. Frąckowiak et al., 2014).
- Synthesis of a new diamino compound, including bromobenzene derivatives, for use as a highly selective and sensitive PVC membrane electrode for Be2+ ion detection, showcasing its application in analytical chemistry (Ahmad Soleymanpour et al., 2006).
Safety And Hazards
2-Bromobenzene-1,4-diamine is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromobenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGULVTOQNLILMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363957 | |
Record name | 2-bromobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzene-1,4-diamine | |
CAS RN |
13296-69-0 | |
Record name | 2-bromobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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